- A structure/catalytic activity study of gold(I)-NHC complexes, as well as their recyclability and reusability, in the hydration of alkynes in aqueous mediumCatalysis Science & Technology, 2016, 6(6), 1921-1929,
Cas no 932-66-1 (1-Acetyl-1-cyclohexene)
1-Acetyl-1-cyclohexene structure
1-Acetyl-1-cyclohexene Properties
Names and Identifiers
-
- 1-(Cyclohex-1-en-1-yl)ethanone
- 1-(1-CYCLOHEXEN-1-YL)ETHANONE
- 1-ACETYL-1-CYCLOHEXENE
- Ethanone,1-(1-cyclohexen-1-yl)-
- 1-Acetylcyclohexene
- 1-cyclohex-1-enyl-ethanone
- 1-(1-Cyclohexen-1-yl)ethanone (ACI)
- Ketone, 1-cyclohexen-1-yl methyl (7CI, 8CI)
- 1-(Cyclohex-1-en-1-yl)ethan-1-one
- 1-Cyclohexen-1-yl methyl ketone
- 1-Cyclohexen-1-ylethanone
- 1-Cyclohexenyl methyl ketone
- Methyl 1-cyclohexenyl ketone
- NSC 12216
- +Expand
-
- LTYLUDGDHUEBGX-UHFFFAOYSA-N
- 1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3
- O=C(C)C1CCCCC=1
Computed Properties
- 124.08900
- 0
- 1
- 1
- 9
- 145
- 0
- 0
- 0
- 0
- 0
- 1
- 1.9
- 5
- 0
Experimental Properties
- 2.07580
- 17.07000
- n20/D 1.49(lit.)
- 201-202 °C(lit.)
- 73 °C
- Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
- colorless liquid
- Soluble in ethanol and diethyl ether.
- 0.966 g/mL at 25 °C(lit.)
1-Acetyl-1-cyclohexene Security Information
- 3
- S24/25
- NONH for all modes of transport
1-Acetyl-1-cyclohexene Customs Data
- 2914299000
-
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Acetyl-1-cyclohexene Price
1-Acetyl-1-cyclohexene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Aurate(2-), [1,3-bis[2,6-bis(1-methylethyl)-4-sulfophenyl]-1,3-dihydro-2H-imidaz… Solvents: Methanol , Water ; 2 h, 100 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Alumina
Reference
- Aluminum oxide catalyzed isomerization of acylated cycloalkenesTetrahedron Letters, 1981, 22(35), 3351-4,
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: 1,4-Benzenedimethanol, polymer with naphthalene (sulfonated) Solvents: Water ; 8 h, 120 °C
Reference
- Hydration of aromatic terminal alkynes catalyzed by sulfonated condensed polynuclear aromatic (S-COPNA) resin in waterTetrahedron Letters, 2017, 58(10), 955-958,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Silver triflate , [Bis(1,1-dimethylethyl)[5-methoxy-3,4,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1… Solvents: Methanol , Water ; 20 h, 80 °C
Reference
- Ligand Effects in the Gold Catalyzed Hydration of AlkynesAdvanced Synthesis & Catalysis, 2016, 358(9), 1478-1481,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, gallium salt (3:1) Solvents: Acetic acid ; 2 h, 100 °C
Reference
- Efficient hydration of alkynes through acid-assisted Bronsted acid catalysisChemical Communications (Cambridge, 2015, 51(5), 903-906,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Chloro[(isocyano-κC)cyclohexane]gold , Potassium tetrakis(pentafluorophenyl)borate Solvents: Methanol , Water ; 24 h, rt
Reference
- Hydration of alkynes at room temperature catalyzed by gold(I) isocyanide compoundsGreen Chemistry, 2015, 17(1), 532-537,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Rhenium(1+), tricarbonyl[O,O-diphenyl N-[[(diphenylphosphino-κP)methyl]diphenylp… Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 1.5 h, 130 °C
Reference
- Novel rhenium(I) catalysts for the isomerization of propargylic alcohols into α,β-unsaturated carbonyl compounds: an unprecedented recyclable catalytic system in ionic liquidsChemical Communications (Cambridge, 2011, 47(22), 6470-6472,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver , [[2′-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP][1,1′-biphenyl]-3-yl]-1-pyrr… Solvents: Methanol , Water ; 8 h, 25 °C
Reference
- Au(I) complexes as the efficient catalyst for hydration of alkynes at room temperatureGaodeng Xuexiao Huaxue Xuebao, 2015, 36(12), 2461-2467,
Synthetic Circuit 12
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Water Catalysts: Sulfuric acid , (SP-5-14)-[1,2,3,7,8,12,13,17,18,19-Decadehydro-21,22-dihydro-5,10,15-tris(2,3,4… Solvents: Methanol ; 12 h, 80 °C
Reference
- Hydration of terminal alkynes catalyzed by cobalt corrole complexTetrahedron Letters, 2020, 61(43),,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform ; 5 h, rt
1.2 Solvents: Methanol ; 0.5 h, rt
1.2 Solvents: Methanol ; 0.5 h, rt
Reference
- An investigation of the behavior of α,β-unsaturated sulfoxides in the presence of trimethylsilyl iodideTetrahedron, 2002, 58(51), 10145-10150,
Synthetic Circuit 17
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Nitromethane ; 2 h, 50 °C
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-[[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]ami… Solvents: Toluene ; 1 h, 50 °C
1.2 Catalysts: 1H-Imidazolium, 1-methyl-3-[3-[[[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]ami… Solvents: Toluene ; 1 h, 50 °C
Reference
- "Release and catch" effect of perfluoroalkylsulfonylimide-functionalized imidazole/pyridine on Bronsted acids in organic systemsChemCatChem, 2016, 8(21), 3394-3401,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether
Reference
- Synthetic uses of tosylmethyl isocyanide (TosMIC)Organic Reactions (Hoboken, 2001, 57,,
1-Acetyl-1-cyclohexene Raw materials
- (1S,2R,4R)-1-[[(R)-[1-(1-Cyclohexen-1-yl)ethenyl]sulfinyl]methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
- cyclooct-2-en-1-one
- 1-ethynylcyclohexan-1-ol
- 1-ETHYNYLCYCLOHEXENE
1-Acetyl-1-cyclohexene Preparation Products
1-Acetyl-1-cyclohexene Suppliers
J&K Scientific
Audited Supplier
(CAS:932-66-1)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
1-Acetyl-1-cyclohexene Related Literature
-
1. 472. The condensation of 1-acetylcyclohexene with 2-methylcyclohexanoneEdward R. Clark J. Chem. Soc. 1959 2344
-
2. Reactions of nitric oxide and nitrogen dioxide with functionalised alkenes and dienes??Jonathan S. B. Park,John C. Walton J. Chem. Soc. Perkin Trans. 2 1997 2579
-
Yuancheng Li,TaeBum Lee,Kushan Weerasiri,Tanyu Wang,Emily E. Buss,Michael L. McKee,Anne E. V. Gorden Dalton Trans. 2014 43 13578
-
Muftah Darwish,Martin Wills Catal. Sci. Technol. 2012 2 243
-
Dan-Yang Wang,Hui-Jing Li,Deng-Ming Huang,Yan-Chao Wu Org. Biomol. Chem. 2020 18 9308
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6. Total synthesis of (+)-dihydrocompactinHisahiro Hagiwara,Masakazu Kon-no,Takashi Nakano,Hisashi Uda J. Chem. Soc. Perkin Trans. 1 1994 2417
-
Xiangbo Zhao,Bastien Cacherat,Qifei Hu,Dawei Ma Nat. Prod. Rep. 2022 39 119
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Atanu Modak,Anirban Mondal,Rahul Watile,Semanti Mukherjee,Debabrata Maiti Chem. Commun. 2016 52 13916
-
Jieyu Wu,Rongfa Guan,Haizhi Huang,Zhenfeng Liu,Haitao Shen,Qile Xia Food Funct. 2019 10 625
-
Utpal Nath,Ankush Banerjee,Bidhan Ghosh,Subhas Chandra Pan Org. Biomol. Chem. 2015 13 7076
Recommended suppliers
Amadis Chemical Company Limited
(CAS:932-66-1)1-Acetyl-1-cyclohexene
99%
25g
299.0